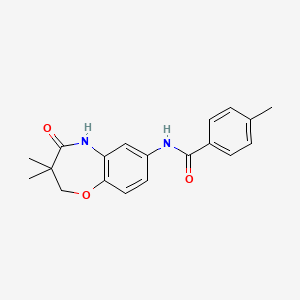

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide

Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide features a benzoxazepine core fused with a 4-methylbenzamide moiety. The benzoxazepine ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with 3,3-dimethyl and 4-oxo groups, which confer rigidity and influence electronic properties.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-4-6-13(7-5-12)17(22)20-14-8-9-16-15(10-14)21-18(23)19(2,3)11-24-16/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJQDGUKMGLFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and subsequent functionalization to introduce the benzamide group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with HDAC-Targeting Benzamide Derivatives

Structural and Functional Insights

Compounds 109 and 136 () share the 4-methylbenzamide motif but differ in backbone structure. Both feature hexyl chains instead of the benzoxazepine ring, with substituents on the phenylamine group influencing HDAC isoform selectivity:

- Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide exhibits dual HDAC1/3 inhibition (IC₅₀ = 0.12 µM for HDAC1; 0.09 µM for HDAC3), making it a potent, non-selective inhibitor.

- Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide shows reduced potency (IC₅₀ = 2.1 µM for HDAC1; 1.4 µM for HDAC3) with slight HDAC3 selectivity.

Comparison with Target Compound: The benzoxazepine core in the target compound may alter pharmacokinetics (e.g., metabolic stability, membrane permeability) compared to the flexible hexyl backbone of 109/136.

Table 1: HDAC Inhibition Profiles of Benzamide Derivatives

| Compound | HDAC1 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Selectivity | Backbone Structure |

|---|---|---|---|---|

| 109 | 0.12 | 0.09 | Dual | Hexyl chain |

| 136 | 2.1 | 1.4 | HDAC3 | Hexyl chain |

| Target Compound* | N/A | N/A | N/A | Benzoxazepine ring |

Comparison with Benzoxazepine Analogs

Substituent Effects on Molecular Properties

The compound N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide () shares the benzoxazepine core but differs in substituents:

- 2,6-Difluorobenzamide : Fluorine atoms enhance electronegativity and metabolic stability compared to the target’s 4-methyl group.

Table 2: Structural Comparison of Benzoxazepine Derivatives

Comparison with N,O-Bidentate Benzamide Derivatives

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the target compound’s benzoxazepine core lacks such directing groups, suggesting divergent applications (e.g., medicinal chemistry vs. catalysis) .

Hydrogen Bonding and Solid-State Properties

The benzoxazepine’s 4-oxo group and amide moiety may form intermolecular hydrogen bonds, influencing solubility and stability compared to analogs with fluorinated or hydroxylated substituents .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 286.34 g/mol |

| CAS Number | 921793-42-2 |

| Smiles Notation | CC(C)(C)C(=O)Nc1ccc(cc1)C(=O)N2CCC(=O)C2 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may act on specific enzymes and receptors involved in cellular signaling pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for receptors linked to neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity : Preliminary findings suggest that derivatives of benzoxazepine structures have shown promising antibacterial effects against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Neuroprotective Effects : The compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that similar compounds can modulate amyloid-beta levels and influence neuroinflammation .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity through modulation of inflammatory mediators.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

- Antibacterial Efficacy : In a study focusing on FtsZ-targeting antibacterial agents, compounds with similar structural motifs demonstrated significant potency against gram-positive bacteria . The research emphasizes the need for novel antibiotics given the rise of resistant strains.

- Neurodegeneration Research : A series of γ-secretase modulators were developed that lowered amyloid-beta levels without inhibiting necessary proteolytic processing. This approach indicates a possible pathway for therapeutic intervention in Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for synthesizing the benzoxazepine core of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methylbenzamide?

Methodological Answer:

The benzoxazepine core is typically synthesized via cyclocondensation of substituted 2-aminophenol derivatives with ketones or aldehydes under acidic or basic conditions. For example:

- Step 1 : React 2-amino-4-methylphenol with 3,3-dimethyl-4-oxopentanoic acid in the presence of a dehydrating agent (e.g., POCl₃) to form the tetrahydrobenzoxazepine ring .

- Step 2 : Introduce the 4-methylbenzamide moiety via amide coupling using coupling agents like HATU or DCC in anhydrous DMF at 0–25°C .

- Key Optimization : Control reaction temperature (60–80°C for cyclization) and use inert atmospheres to minimize side reactions .

Advanced: How can contradictory reports on optimal reaction conditions for the benzoxazepine core formation be resolved?

Methodological Answer:

Discrepancies in optimal temperatures (e.g., 60°C vs. 80°C) or catalyst systems (e.g., POCl₃ vs. H₂SO₄) may arise from differences in starting material purity or solvent polarity. To resolve these:

- Perform Design of Experiments (DoE) to map temperature, catalyst loading, and solvent effects on yield .

- Use kinetic studies (e.g., in situ FTIR or HPLC monitoring) to identify rate-limiting steps and side-product thresholds .

- Compare activation energies via computational methods (DFT) to rationalize temperature-dependent outcomes .

Basic: What spectroscopic and chromatographic methods confirm the compound’s structure and purity?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry of the benzoxazepine ring (e.g., δ 4.2–4.5 ppm for oxazepine O-CH₂) and amide proton (δ 8.1–8.3 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98% by area normalization) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: What strategies improve the yield of the final amide coupling step?

Methodological Answer:

Low yields (<60%) in amide coupling often result from steric hindrance or poor nucleophilicity. Strategies include:

- Pre-activation : Convert the carboxylic acid to a mixed anhydride or active ester before coupling .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr at 25°C) to suppress decomposition .

- Solvent screening : Test polar aprotic solvents (DMAC, NMP) to enhance solubility of bulky intermediates .

Basic: What biological activities are reported for structurally related benzoxazepine derivatives?

Methodological Answer:

Analogous compounds exhibit:

- Anticancer activity : Inhibition of kinases (e.g., PI3K/mTOR) via binding to ATP pockets, validated by IC₅₀ assays .

- Antimicrobial effects : Disruption of bacterial cell membranes (MIC 2–8 µg/mL against Gram-positive strains) .

- Neuroprotective potential : Modulation of GABA receptors in rodent models, assessed via electrophysiology .

Advanced: How does substituent variation on the benzamide moiety affect target binding affinity?

Methodological Answer:

The 4-methyl group’s electronic and steric effects are critical:

- SAR Studies : Replace -CH₃ with -CF₃ or -OCH₃ to alter logP (lipophilicity) and hydrogen-bonding capacity .

- Docking Simulations : Use AutoDock or Schrödinger to predict interactions with hydrophobic pockets (e.g., in kinase targets) .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., using SHELX for structure refinement) to map binding modes .

Basic: What crystallographic techniques are used for structural elucidation?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in EtOAc/hexane) and solve structures using SHELX software .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-R factors in P1 or C2 space groups .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) using CrystalExplorer .

Advanced: How can discrepancies in reported melting points (e.g., 180°C vs. 195°C) be addressed?

Methodological Answer:

Variations may arise from polymorphism or impurities. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.